molecular formula C29H34N2O6 B13643440 (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13643440
M. Wt: 506.6 g/mol
InChI Key: GAHWIROBSNPGFF-UHFFFAOYSA-N
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Description

(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid, Mixture of diastereomers, is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves several steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Boc and Fmoc groups: These protecting groups are introduced through standard peptide synthesis techniques, involving reagents such as di-tert-butyl dicarbonate (Boc2O) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.

    Coupling reactions: The amino acids or other building blocks are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-throughput techniques and optimization of reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring or the amino groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Boc and Fmoc groups can be substituted under acidic or basic conditions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it valuable in solid-phase peptide synthesis.

Biology

In biological research, it can be used to study protein-protein interactions and enzyme mechanisms. The compound’s structure allows for the incorporation of various functional groups, facilitating the study of biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.

Industry

In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with enzymes or receptors, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid apart is its dual protecting groups, which provide a high degree of selectivity and control in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-18-14-20(15-18)31(19-12-17(13-19)26(32)33)28(35)36-16-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,17-20,25H,12-16H2,1-3H3,(H,30,34)(H,32,33)

InChI Key

GAHWIROBSNPGFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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